molecular formula C17H14FN3O2 B5063995 N-(4-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(4-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5063995
M. Wt: 311.31 g/mol
InChI Key: KBLNXJLFOOQVAY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the oxadiazole intermediate with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

    Substitution reactions: The final compound is obtained by introducing the 4-fluorophenyl and 3-methylphenyl groups through nucleophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anti-inflammatory Activity: It may exhibit anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.

Industry:

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals such as herbicides and insecticides.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in microbial cell wall synthesis, leading to antimicrobial effects.

    Pathways: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Uniqueness:

  • Fluorine Substitution: The presence of the fluorine atom in the 4-fluorophenyl group enhances the compound’s lipophilicity and metabolic stability, distinguishing it from its analogs.
  • Methyl Group: The 3-methylphenyl group contributes to the compound’s unique steric and electronic properties, affecting its biological activity.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-3-2-4-12(9-11)17-20-15(21-23-17)10-16(22)19-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLNXJLFOOQVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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